molecular formula C17H20N4O3 B064272 2-Naphthalenecarboxamide,  N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3 CAS No. 166115-77-1

2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3

Cat. No. B064272
M. Wt: 328.4 g/mol
InChI Key: JSFJUAGPVQRGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3', commonly known as "NTA," is a chemical compound that has been used in scientific research for several years. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of NTA involves the inhibition of DNA and RNA polymerase activity. NTA binds to the active site of the polymerase enzyme, thus preventing the polymerization of nucleotides into DNA or RNA strands.

Biochemical And Physiological Effects

NTA has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. NTA has also been found to inhibit the growth of cancer cells by blocking the cell cycle at the G1 phase. Additionally, NTA has been found to have anti-inflammatory effects and has been shown to reduce the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using NTA in lab experiments is its specificity for inhibiting DNA and RNA polymerase activity. This specificity allows for the precise study of DNA and RNA synthesis and replication. However, one limitation of using NTA is its potential toxicity, as it has been found to induce apoptosis in healthy cells as well as cancer cells.

Future Directions

There are several future directions for the study of NTA. One direction is the development of NTA analogs with increased specificity and decreased toxicity. Another direction is the study of NTA in combination with other chemotherapeutic agents to enhance its anti-cancer effects. Additionally, the study of NTA in other biological systems, such as bacteria and fungi, may provide further insight into its mechanism of action and potential applications.

Synthesis Methods

The synthesis of NTA involves the reaction of 2-naphthoic acid with 6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinecarboxylic acid in the presence of a coupling agent. The final product is then purified using chromatography. This synthesis method has been used successfully to obtain high yields of pure NTA.

Scientific Research Applications

NTA has been used in various scientific research applications, including the study of DNA synthesis and replication. It has been found to inhibit the activity of DNA polymerase, an essential enzyme in DNA replication, thus making it a useful tool in the study of DNA synthesis. NTA has also been used in the study of viral replication, as it has been found to inhibit the activity of RNA polymerase, an essential enzyme in viral replication.

properties

CAS RN

166115-77-1

Product Name

2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-1,2,3,4-tetrahydronaphthalene-2-carboxamide

InChI

InChI=1S/C17H20N4O3/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)12-8-7-10-5-3-4-6-11(10)9-12/h3-6,12H,7-9,18H2,1-2H3,(H,19,22)

InChI Key

JSFJUAGPVQRGNI-UHFFFAOYSA-N

SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCC3=CC=CC=C3C2)N

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2CCC3=CC=CC=C3C2)N

synonyms

2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-1,2,3,4-tetrahydro-

Origin of Product

United States

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